molecular formula C13H16N2O B8494102 3-(1-Methyl-piperidin-4-yloxy)-benzonitrile

3-(1-Methyl-piperidin-4-yloxy)-benzonitrile

Cat. No. B8494102
M. Wt: 216.28 g/mol
InChI Key: GTOREZKNVQACQD-UHFFFAOYSA-N
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Patent
US07723331B2

Procedure details

3-(1-Methyl-piperidin-4-yloxy)-benzonitrile (1.20 g, 5.55 mmol) was dissolved (0.05 M) in NH3 in MeOH (111 ml). Hydrogenation was performed using a Raney-Ni 30×4 mm CatCart (H-Cube, 50 bar, 50° C., 1 ml/min). Evaporation in vacuo yielded a light orange oil. Yield: 1.16 g (95%). 1H NMR (400 MHz, CDCl3) δ 7.25-7.17 (m, 1H), 8-6.83 (m, 2H), 6.78-6.73 (dd, J=7.67 Hz, J=2.05 Hz), 4.32 (m, 1H), 3.80 (s, 2H), δ 2.69 (m, 2H), 2.36-2.25 (m, 5H), 2.05-1.95 (m, 2H), 1.88-1.72 (m, 4H). MS (ESI+) 221.1 (M+1H+).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
111 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([O:8][C:9]2[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=2)[C:12]#[N:13])[CH2:4][CH2:3]1>N.CO.[Ni]>[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([O:8][C:9]2[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=2)[CH2:12][NH2:13])[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
CN1CCC(CC1)OC=1C=C(C#N)C=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N
Name
Quantity
111 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
yielded a light orange oil

Outcomes

Product
Name
Type
Smiles
CN1CCC(CC1)OC=1C=C(CN)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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